molecular formula C12H10O2S2 B3058501 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione CAS No. 89814-55-1

1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione

Cat. No.: B3058501
CAS No.: 89814-55-1
M. Wt: 250.3 g/mol
InChI Key: GCVVPHQQAQJAPR-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione (CAS 89814-55-1) is an organic compound with the molecular formula C12H10O2S2 and a molecular weight of 250.34 g/mol . This diketone derivative features two thiophene rings, making it a valuable building block in advanced materials research and metallo-organic chemistry. Thiophene-based compounds like this one are of significant interest for developing electroactive and photoactive materials, with applications in organic electronics, including display technologies, field-effect transistors, and solar cells . The compound's structure has been confirmed by X-ray crystallography, revealing a centrosymmetric molecule with a fully extended all-trans conformation and a nearly planar geometry, which influences its packing and supramolecular interactions through C-H···π contacts . In pharmaceutical research, structurally related thiophene-containing β-diketones are widely investigated as di-oxygen chelating ligands for forming metal complexes . These complexes, particularly with metals like copper(II), have demonstrated potential in various biological applications, including DNA-binding studies that are foundational for developing novel anti-cancer chemotherapies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-thiophen-2-yl-4-thiophen-3-ylbutane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c13-10(9-5-7-15-8-9)3-4-11(14)12-2-1-6-16-12/h1-2,5-8H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVVPHQQAQJAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522092
Record name 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89814-55-1
Record name 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione can be synthesized through several methods. One common approach involves the reaction of thiophene derivatives with butane-1,4-dione under acidic or basic conditions. The reaction typically proceeds via a Friedel-Crafts acylation mechanism, where the thiophene rings act as nucleophiles, attacking the carbonyl carbon of butane-1,4-dione.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or even fully reduce the thiophene rings to tetrahydrothiophenes.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic reagents like halogens, nitro groups, and alkylating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and tetrahydrothiophenes.

    Substitution: Halogenated, nitro-substituted, and alkylated derivatives.

Scientific Research Applications

1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s electronic properties, influenced by the thiophene rings, play a crucial role in its interactions and effects.

Comparison with Similar Compounds

    1-(Thiophen-2-yl)-2-(thiophen-3-yl)ethane-1,2-dione: A shorter analog with similar electronic properties.

    1-(Thiophen-2-yl)-4-(furan-3-yl)butane-1,4-dione: A compound with a furan ring instead of one thiophene ring, offering different reactivity.

    1-(Thiophen-2-yl)-4-(pyridin-3-yl)butane-1,4-dione: A compound with a pyridine ring, providing different electronic and steric effects.

Uniqueness: 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione is unique due to the presence of two thiophene rings, which impart distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in materials science and pharmaceuticals.

Biological Activity

1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione is an organic compound characterized by its two thiophene rings linked through a butane-1,4-dione structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique electronic properties imparted by the thiophene rings contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C12H10O2S2
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 89814-55-1

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound's electronic properties allow it to modulate the activity of these targets, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that thiophene derivatives possess significant antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or inhibition of critical metabolic pathways. For instance, a study reported that thiophene-based compounds can exhibit bactericidal activity against various strains of bacteria, including resistant ones .

Anticancer Properties

Research has shown that compounds containing thiophene moieties can induce apoptosis in cancer cells and inhibit tumor growth. The anticancer activity is often linked to the ability of these compounds to target specific signaling pathways involved in cell proliferation and survival. In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cell lines, suggesting its potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various thiophene derivatives highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential utility in treating bacterial infections .

Study 2: Cancer Cell Line Testing

In a series of experiments involving different cancer cell lines (e.g., breast cancer and leukemia), this compound was found to induce apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundThiophene derivativeAntimicrobial, Anticancer
1-(Thiophen-2-yl)-2-(thiophen-3-yl)ethane-1,2-dioneShorter thiophene analogLimited biological activity
1-(Thiophen-2-yl)-4-(furan-3-yl)butane-1,4-dioneThiophene and furan mixVariable biological effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione
Reactant of Route 2
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1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione

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